

Application Note: GC-MS Analysis of 2-(3-Chlorophenoxy)-N-ethylethanamine

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Compound of Interest

Compound Name: 2-(3-Chlorophenoxy)-N-ethylethanamine

Cat. No.: B1416270

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Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(3-Chlorophenoxy)-N-ethylethanamine is a chemical compound of interest in pharmaceutical research and drug development due to its structural relation to various biologically active molecules. Accurate and reliable analytical methods are crucial for its identification, quantification, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high resolution and sensitivity. However, the presence of a secondary amine group in **2-(3-Chlorophenoxy)-N-ethylethanamine** can lead to poor chromatographic peak shape and potential thermal degradation. To address these challenges, a derivatization step is often employed to improve its volatility and thermal stability, leading to enhanced chromatographic performance.^{[1][2][3][4]} This application note provides a detailed protocol for the GC-MS analysis of **2-(3-Chlorophenoxy)-N-ethylethanamine**, including a suggested derivatization procedure, optimized GC-MS parameters, and expected mass spectral fragmentation.

Experimental Protocols

1. Materials and Reagents

- **2-(3-Chlorophenoxy)-N-ethylethanamine** standard

- N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
- Pyridine
- Ethyl acetate (GC grade)
- Methanol (GC grade)
- Helium (99.999% purity)
- Calibrated microsyringes
- Autosampler vials with inserts
- Vortex mixer
- Heating block or water bath

2. Standard Solution Preparation

Prepare a stock solution of **2-(3-Chlorophenoxy)-N-ethylethanamine** at a concentration of 1 mg/mL in methanol. From the stock solution, prepare a series of working standards in ethyl acetate at concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation and Derivatization

For optimal results, derivatization of the secondary amine is recommended to improve peak shape and thermal stability.^{[1][2][3][4]}

- Pipette 100 µL of the working standard solution into an autosampler vial insert.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Add 50 µL of pyridine and 100 µL of MSTFA to the dried residue.
- Cap the vial tightly and vortex for 1 minute.
- Heat the vial at 60°C for 30 minutes in a heating block or water bath.

- Cool the vial to room temperature before GC-MS analysis.

4. GC-MS Instrumentation and Conditions

The following parameters can be used as a starting point and should be optimized for the specific instrument used.

Parameter	Condition
Gas Chromatograph	Agilent 7890A GC System or equivalent
Mass Spectrometer	Agilent 5975C Mass Selective Detector or equivalent
Column	HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector	Split/Splitless
Injector Temperature	250°C
Injection Volume	1 µL
Injection Mode	Splitless (with a split opening time of 1 minute)
Carrier Gas	Helium
Flow Rate	1.0 mL/min (constant flow)
Oven Program	Initial temperature: 100°C, hold for 2 minutes. Ramp to 280°C at a rate of 15°C/min. Hold at 280°C for 5 minutes.
Transfer Line Temp.	280°C
Ion Source Temp.	230°C
Quadrupole Temp.	150°C
Ionization Mode	Electron Ionization (EI)
Electron Energy	70 eV
Mass Range	m/z 40-500
Scan Mode	Full Scan

Data Presentation

Predicted Mass Spectrum of TMS-derivatized **2-(3-Chlorophenoxy)-N-ethylethanamine**

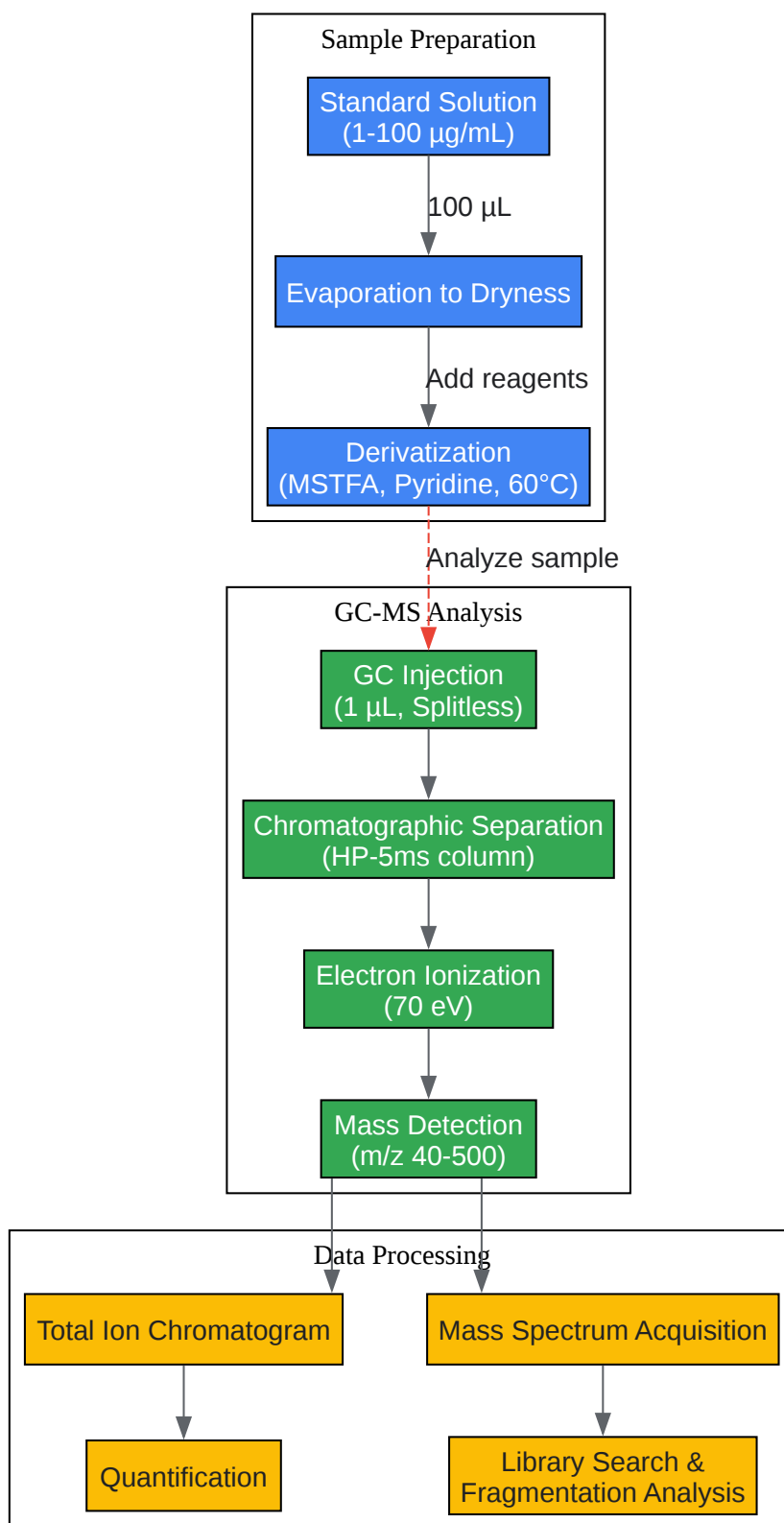
The derivatization with MSTFA will replace the active hydrogen on the nitrogen atom with a trimethylsilyl (TMS) group, increasing the molecular weight by 72 amu. The molecular ion of the derivatized compound is expected at m/z 271.

The fragmentation pattern is predicted based on the general fragmentation of amines and phenoxy compounds. The base peak is often a result of alpha-cleavage adjacent to the nitrogen atom.

Table 1: Predicted Major Mass Fragments of TMS-derivatized **2-(3-Chlorophenoxy)-N-ethylethanamine**

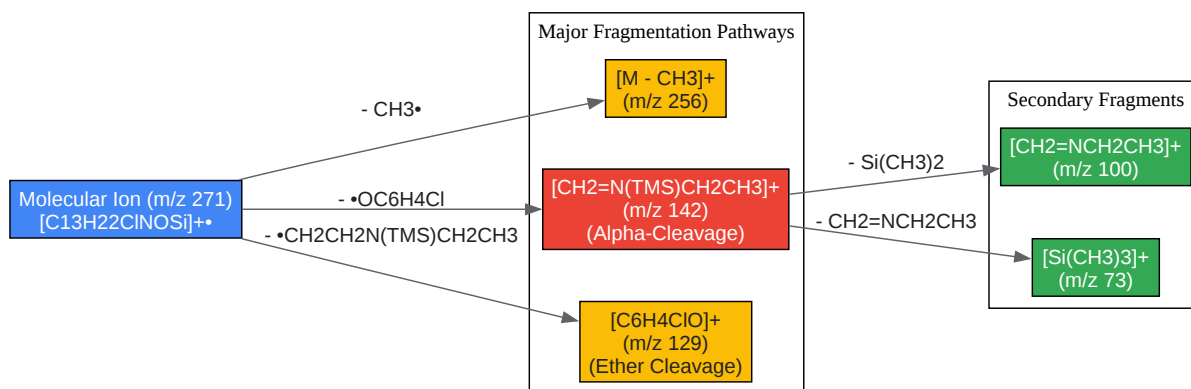
m/z	Proposed Fragment Structure	Fragmentation Pathway
271	[M] ⁺ • (Molecular Ion)	Intact molecule with one electron removed.
256	[M - CH ₃] ⁺	Loss of a methyl group from the TMS moiety.
142	[CH ₂ =N(TMS)CH ₂ CH ₃] ⁺	Alpha-cleavage with the positive charge retained on the nitrogen-containing fragment. This is a common and often abundant fragment for N-silylated amines. [5] [6] [7]
129	[C ₆ H ₄ ClO] ⁺	Cleavage of the ether bond, with the charge retained on the chlorophenoxy group.
100	[CH ₂ =NCH ₂ CH ₃] ⁺	Loss of the TMS group from the m/z 142 fragment.
73	[Si(CH ₃) ₃] ⁺	Represents the trimethylsilyl group.

Visualizations



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Caption: Experimental workflow for the GC-MS analysis of **2-(3-Chlorophenoxy)-N-ethylethanamine**.



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Caption: Predicted fragmentation pathway of TMS-derivatized **2-(3-Chlorophenoxy)-N-ethylethanamine**.

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- 7. mass spectrum of propan-2-amine (2-aminopropane) C_3H_9N $(CH_3)_2CHNH_2$ fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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